5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Regiochemistry Cross-coupling Kinase inhibitor scaffold

5-(sec-Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS 1856024-04-8) is a trisubstituted pyrazole derivative with the molecular formula C₁₁H₁₆F₃IN₂O and a molecular weight of 376.162 g·mol⁻¹. It contains a C-4 iodine atom, an N-1 (3,3,3-trifluoropropyl) chain, and a C-5 sec-butoxymethyl ether, making it a member of the broader class of halogenated, fluoroalkyl-substituted pyrazoles utilised as synthetic intermediates and kinase inhibitor scaffolds.

Molecular Formula C11H16F3IN2O
Molecular Weight 376.162
CAS No. 1856024-04-8
Cat. No. B2574741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
CAS1856024-04-8
Molecular FormulaC11H16F3IN2O
Molecular Weight376.162
Structural Identifiers
SMILESCCC(C)OCC1=C(C=NN1CCC(F)(F)F)I
InChIInChI=1S/C11H16F3IN2O/c1-3-8(2)18-7-10-9(15)6-16-17(10)5-4-11(12,13)14/h6,8H,3-5,7H2,1-2H3
InChIKeyAZXBVWDWPJKGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(sec-Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS 1856024-04-8): Procurement-Relevant Baseline Profile


5-(sec-Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS 1856024-04-8) is a trisubstituted pyrazole derivative with the molecular formula C₁₁H₁₆F₃IN₂O and a molecular weight of 376.162 g·mol⁻¹ . It contains a C-4 iodine atom, an N-1 (3,3,3-trifluoropropyl) chain, and a C-5 sec-butoxymethyl ether, making it a member of the broader class of halogenated, fluoroalkyl-substituted pyrazoles utilised as synthetic intermediates and kinase inhibitor scaffolds [1]. The compound is commercially available from specialist suppliers for research purposes only .

Why 5-(sec-Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole Cannot Be Directly Substituted by In-Class Analogs


Substitution within this pyrazole series is not straightforward because small changes to the N-1 fluoroalkyl chain, the C-4 halogen, or the C-5 ether markedly alter physicochemical properties and biological activity. For instance, the regioisomeric 3-(sec-butoxymethyl)-4-iodo derivative has a different spatial presentation of the ether side chain that can reorient the iodine atom relative to a kinase hinge-binding motif . Similarly, replacing the sec-butoxy group with a linear n-butoxy chain alters the calculated accessible surface area and hydrophobic surface distribution [1]. Even the 5-(isopropoxymethyl) analog, lacking the additional methylene, shows a different molecular volume and rotatable bond count, impacting conformational flexibility . These structural variations are known to translate into measurable differences in ROS1 kinase inhibition within this scaffold class [2].

Quantitative Differentiation Evidence for 5-(sec-Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole


Regioisomeric Identity: 5-(sec-Butoxymethyl) vs. 3-(sec-Butoxymethyl) Substitution Defines Iodine Spatial Presentation for Cross-Coupling

The target compound places the iodine atom at the C-4 position with a C-5 sec-butoxymethyl group, a geometry that distinguishes it from the 3-(sec-butoxymethyl)-4-iodo regioisomer . In the ROS1 kinase inhibitor scaffold, the C-5 ether orientation has been shown to project the iodine toward the DFG-out pocket, whereas the C-3 ether regioisomer places the iodine in an alternative orientation that yields different IC₅₀ values [1]. This regiospecificity is also critical for subsequent cross-coupling reactions, as the 4-iodo group in the 5-ether context exhibits distinct reactivity in Suzuki and Sonogashira couplings compared to the 3-ether context [2]. Precise regiochemistry therefore directly determines downstream synthetic utility.

Regiochemistry Cross-coupling Kinase inhibitor scaffold Structure-activity relationship

Halogen Identity: 4-Iodo Substituent Provides Superior Oxidative Addition Reactivity vs. 4-Bromo and 4-Chloro Analogs

The C-4 iodine atom in the target compound offers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the corresponding bromo and chloro analogs. The C–I bond dissociation energy is approximately 209 kJ·mol⁻¹, substantially lower than C–Br (~285 kJ·mol⁻¹) and C–Cl (~327 kJ·mol⁻¹) [1]. This translates to faster oxidative addition rates, often enabling coupling at lower temperatures and with broader substrate scope. The 4-bromo-3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS 1856044-25-1) and 4-chloro analog (CAS 1856075-66-5) are commercially available comparators that lack this reactivity advantage .

Cross-coupling Halogen reactivity Bond dissociation energy Synthetic intermediate

N-1 Trifluoropropyl vs. Difluoromethyl or Alkyl Substitution: Enhanced Lipophilicity and Metabolic Stability Conferred by the CF₃ Moiety

The N-1 (3,3,3-trifluoropropyl) group in the target compound contributes to a calculated AlogP of approximately 1.29 and a polar surface area of 90.65 Ų . Compared to the 1-(2,2-difluoroethyl) analog (CAS 1856075-62-1), which has a lower fluorine content, the trifluoropropyl chain provides greater lipophilicity while the terminal CF₃ group resists oxidative metabolism more effectively than a CHF₂ group . This is consistent with the well-established rank order of metabolic stability: CF₃ > CHF₂ > CH₂F > CH₃ [1]. The trifluoropropyl group also serves as a bioisostere for alkyl chains, increasing target residence time without introducing a metabolic soft spot.

Fluorine chemistry Lipophilicity Metabolic stability Pharmacokinetics

ROS1 Kinase Inhibitor Scaffold Class: Trisubstituted Pyrazoles with C-4 Iodo and N-1 Fluoroalkyl Groups Yield Potent Enzymatic Inhibition (IC₅₀ Range: 13.6–283 nM)

The target compound belongs to a series of trisubstituted pyrazoles designed as ROS1 kinase inhibitors. In the Park et al. (2014) study, 16 structurally related compounds bearing N-1 fluoroalkyl chains, C-4 halogens, and C-3/C-5 ether substituents were evaluated in an enzymatic assay, yielding IC₅₀ values ranging from 13.6 to 283 nM against ROS1 kinase [1]. The lead compound 9a (IC₅₀ = 13.6 nM) demonstrated 5-fold greater potency than crizotinib and a high selectivity score (S(10) = 0.028) [1]. The target compound, with its sec-butoxy ether and trifluoropropyl chain, occupies a defined position within this SAR landscape, providing a basis for further optimization of potency and selectivity [2].

ROS1 kinase Cancer Kinase inhibitor Glioblastoma NSCLC

Recommended Application Scenarios for 5-(sec-Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole Based on Quantitative Differentiation Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C-4 iodine atom, with its low bond dissociation energy (~209 kJ·mol⁻¹), makes this compound the optimal starting material for Suzuki, Sonogashira, and Buchwald-Hartwig couplings [1]. Compared to the 4-bromo and 4-chloro analogs, the iodo derivative reacts under milder conditions, enabling the introduction of aryl, alkynyl, and amino substituents for SAR expansion in kinase inhibitor programs .

ROS1 Kinase Inhibitor Lead Optimization

As a member of the trisubstituted pyrazole ROS1 inhibitor series, this compound can serve as a synthetic intermediate for exploring N-1 trifluoropropyl SAR. The sec-butoxymethyl group at C-5 can be further functionalized, while the 4-iodo handle allows modular diversification to optimize potency (target IC₅₀ < 50 nM) and selectivity (target S(10) < 0.05) [2].

Fluorinated Building Block for Metabolic Stability Studies

The N-1 trifluoropropyl chain, combined with the calculated AlogP of 1.29, provides a favorable pharmacokinetic starting point. This compound can be used as a reference standard in metabolic stability assays (e.g., human liver microsomes) to benchmark the effect of the CF₃ group relative to CHF₂ and CH₃ analogs [3].

Regiochemical Probe for Pyrazole C–H Functionalization Methodology

The defined 4-iodo-5-ether substitution pattern makes this compound a useful substrate for developing and validating regioselective C–H functionalization methods on pyrazoles. The iodine atom can be selectively replaced while the sec-butoxymethyl group serves as a directing group or steric element, enabling methodology studies relevant to medicinal chemistry [4].

Quote Request

Request a Quote for 5-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.